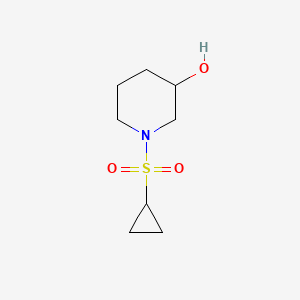

N-フェニル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジン-2-アミン

説明

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H22BN3O3 and its molecular weight is 315.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アルキルベンゼンのボリル化

この化合物は、パラジウム触媒の存在下で、アルキルベンゼンのベンジル C-H 結合のボリル化に使用して、ピナコールベンジルボロネートを形成できます .

アルキンとアルケンのヒドロボリル化

また、遷移金属触媒の存在下で、アルキルまたはアリールアルキンとアルケンのヒドロボリル化にも使用できます .

アリールヨージドとのカップリング

この化合物は、銅触媒の存在下でアリールヨージドとのカップリングに使用して、アリールボロネートを形成できます .

不斉ヒドロボリル化

キラルアリルボロネートを形成するため、1,3-エニンの不斉ヒドロボリル化に使用できます .

鈴木-宮浦クロスカップリング反応

この化合物は、鈴木-宮浦クロスカップリング反応の試薬として使用できます .

ドラッグデリバリーシステム

ある研究では、ヒアルロン酸(HA)をフェニルボロン酸ピナコールエステル(PBAP)で構造的に修飾することにより、活性酸素種(ROS)応答性ドラッグデリバリーシステムが開発されました。 この化合物は、このドラッグデリバリーシステムにカプセル封入されて、クルクミンを負荷したナノ粒子(HA@CUR NPs)を形成しました .

作用機序

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boronic ester transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a part of a broader set of reactions known as cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The primary result of the action of N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, enabling the creation of complex structures from simpler building blocks .

Action Environment

The efficacy and stability of N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, like other boronic esters, are influenced by several environmental factors. These include the presence of a base and a palladium catalyst, which are necessary for the Suzuki–Miyaura reaction . Additionally, the reaction is typically carried out under mild conditions, which contributes to the functional group tolerance of the process .

生化学分析

Biochemical Properties

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. For instance, N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can act as an inhibitor for certain kinases, leading to altered phosphorylation states of target proteins .

Cellular Effects

The effects of N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can alter the expression levels of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

特性

IUPAC Name |

N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BN3O2/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKACPQCEDUAEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647612 | |

| Record name | N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956128-05-5 | |

| Record name | N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956128-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)

![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol](/img/structure/B1466241.png)